5-(4-Fluorophenyl)-3-(5-methoxy-3-methyl-1-benzofuran-2-yl)-1,2,4-oxadiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "5-(4-Fluorophenyl)-3-(5-methoxy-3-methyl-1-benzofuran-2-yl)-1,2,4-oxadiazole" is a derivative of the oxadiazole class, which is known for its pharmacological significance. Oxadiazoles, particularly the 1,2,4- and 1,3,4-oxadiazole derivatives, have been extensively studied for their anti-inflammatory, analgesic, antimicrobial, and antioxidant properties . These compounds are characterized by a heterocyclic ring containing oxygen and nitrogen atoms, which is crucial for their biological activity.

Synthesis Analysis

The synthesis of oxadiazole derivatives typically involves multistep reactions starting from appropriate precursors. For instance, the synthesis of 4-(5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzohydrazide was achieved by starting with 2-methoxybenzohydrazide, forming a hydrazone intermediate, followed by cyclization to the oxadiazole core, and finally treating with hydrazine hydrate to afford the final product . Although the specific synthesis route for the compound is not detailed in the provided papers, similar synthetic strategies involving cyclization and subsequent functionalization are likely employed.

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is characterized by the presence of a 1,2,4- or 1,3,4-oxadiazole ring. This core structure is often substituted with various functional groups that can significantly influence the compound's pharmacological profile. For example, the presence of a 3-fluoro-4-methoxyphenyl moiety has been associated with potent anti-inflammatory and analgesic activities . The molecular structure is typically confirmed using spectroscopic methods, which provide information about the arrangement of atoms within the molecule.

Chemical Reactions Analysis

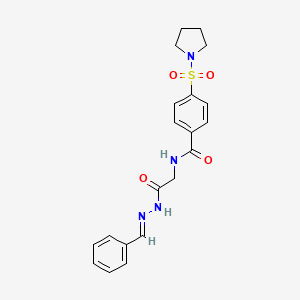

Oxadiazole derivatives can undergo various chemical reactions depending on their substituents. For instance, the synthesis of new derivatives can involve reactions such as cyclization, condensation with aldehydes to form Schiff bases, or alkylation to introduce additional functional groups . These reactions are crucial for the development of new compounds with desired pharmacological properties.

Physical and Chemical Properties Analysis

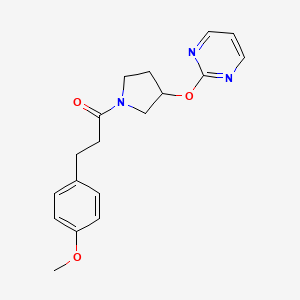

The physical and chemical properties of oxadiazole derivatives, such as solubility, stability, and lipophilicity, are important for their development as drug candidates. For example, the modification of the methoxy group in a 5-lipoxygenase inhibitor led to a compound with improved bioavailability and toxicological profile . In silico ADME (absorption, distribution, metabolism, and excretion) properties analysis of synthesized compounds can predict their potential as oral drug candidates, which is essential for their further development .

科学的研究の応用

Versatile Biological Activities

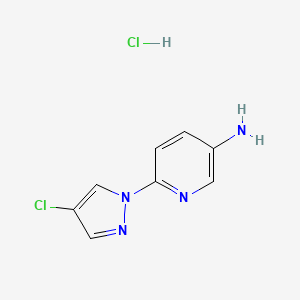

5-(4-Fluorophenyl)-3-(5-methoxy-3-methyl-1-benzofuran-2-yl)-1,2,4-oxadiazole derivatives showcase a wide array of biological activities. Coumarin and oxadiazole derivatives, sharing a structural relationship with the chemical , are recognized for their pharmacological versatility. They exhibit anti-diabetic, anti-viral, anti-microbial, anti-cancer, anti-oxidant, anti-parasitic, anti-helminthic, anti-proliferative, anti-convulsant, anti-inflammatory, and antihypertensive properties. The pharmacological profile is heavily influenced by the pattern of substitution on the compounds (Jalhan et al., 2017).

Therapeutic Applications

The unique structural features of the 1,3,4-oxadiazole ring, present in the compound, allow for effective interaction with various enzymes and receptors in biological systems. This interaction results in a wide range of therapeutic applications. Derivatives of 1,3,4-oxadiazole have been extensively used for treating various ailments, highlighting their significant contribution to medicinal chemistry. They have shown promising results in anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, and antiviral treatments (Verma et al., 2019).

Contributions to Heterocyclic Compound Synthesis

The compound's structural analogs, like 4-(2-R-aryl)-1,2,3-chalcogenadiazoles, are employed in synthesizing a variety of heterocyclic compounds, including 1-benzofurans, indoles, 1-benzothiophenes, and 1-benzoselenophenes. The synthetic potential of these derivatives indicates their critical role in the development of complex heterocyclic compounds with diverse applications (Petrov & Androsov, 2013).

Potential in Psychological Disorder Treatment

The various isomeric forms of oxadiazole, including 1,3,4-oxadiazole and 1,2,4-oxadiazole, have demonstrated considerable potential in treating psychological disorders such as parkinsonism, Alzheimer's, schizophrenia, and epileptic disorders. The ongoing challenge of developing new molecules with superior efficacy and minimal side effects in the mental health domain underscores the relevance of compounds like 5-(4-Fluorophenyl)-3-(5-methoxy-3-methyl-1-benzofuran-2-yl)-1,2,4-oxadiazole (Saxena et al., 2022).

特性

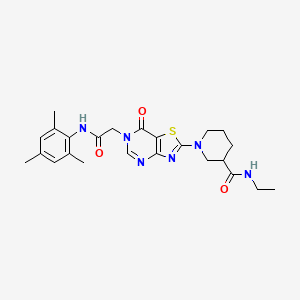

IUPAC Name |

N-ethyl-1-[7-oxo-6-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]-[1,3]thiazolo[4,5-d]pyrimidin-2-yl]piperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N6O3S/c1-5-25-22(32)17-7-6-8-29(11-17)24-28-21-20(34-24)23(33)30(13-26-21)12-18(31)27-19-15(3)9-14(2)10-16(19)4/h9-10,13,17H,5-8,11-12H2,1-4H3,(H,25,32)(H,27,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHQTWKJJDMBPAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1CCCN(C1)C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NC4=C(C=C(C=C4C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-ethyl-1-(7-oxo-6-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl)piperidine-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(2-chloroacetyl)-2,4,6-trimethylphenyl]acetamide](/img/structure/B2532934.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2532935.png)

![1-(2-chlorobenzyl)-5-(3,4-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2532938.png)

![N-(3-(1H-imidazol-1-yl)propyl)-7-butyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2532945.png)

![(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone](/img/structure/B2532949.png)